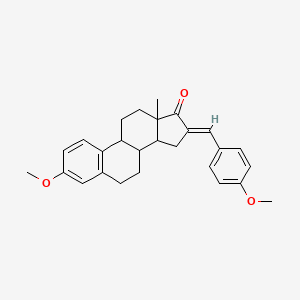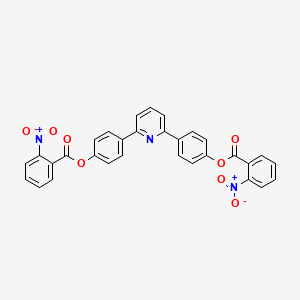![molecular formula C22H15ClN2O3S B10896816 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10896816.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzoxazole ring and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the sulfanyl group, followed by the acylation of the benzoxazole ring with 2-benzoyl-5-chlorophenyl acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorine atom in the benzoyl chloride moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. The benzoyl chloride moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE: The parent compound.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-METHYLPHENYL)ACETAMIDE: A similar compound with a methyl group instead of a chlorine atom.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-FLUOROPHENYL)ACETAMIDE: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the benzoyl chloride moiety allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15ClN2O3S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-benzoyl-5-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClN2O3S/c23-15-10-11-16(21(27)14-6-2-1-3-7-14)18(12-15)24-20(26)13-29-22-25-17-8-4-5-9-19(17)28-22/h1-12H,13H2,(H,24,26) |
InChI Key |
YDFXOSYSKTXLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B10896737.png)
![Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B10896738.png)
![N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide](/img/structure/B10896744.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10896750.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10896756.png)
![2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B10896764.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10896771.png)

![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
![5-(difluoromethyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896786.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10896795.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10896804.png)
